molecular formula C7H9NO2 B134972 2,4-Dimethyl-1-oxidopyridin-1-ium-3-ol CAS No. 143509-33-5

2,4-Dimethyl-1-oxidopyridin-1-ium-3-ol

Cat. No.: B134972
CAS No.: 143509-33-5
M. Wt: 139.15 g/mol
InChI Key: WTLQWBXWBUCMDZ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-oxidopyridin-1-ium-3-ol is a pyridine derivative featuring a hydroxyl group at position 3, methyl groups at positions 2 and 4, and an N-oxide group at position 1. Methyl groups act as electron-donating substituents, influencing the aromatic ring’s electron density and reactivity. While direct experimental data on this compound is scarce in the provided evidence, its structural analogs in pyridine chemistry offer insights into its behavior .

Properties

CAS No.

143509-33-5

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2,4-dimethyl-1-oxidopyridin-1-ium-3-ol

InChI

InChI=1S/C7H9NO2/c1-5-3-4-8(10)6(2)7(5)9/h3-4,9H,1-2H3

InChI Key

WTLQWBXWBUCMDZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=[N+](C=C1)[O-])C)O

Canonical SMILES

CC1=C(C(=[N+](C=C1)[O-])C)O

Synonyms

3-Pyridinol,2,4-dimethyl-,1-oxide(9CI)

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3-hydroxypyridine N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: It can be reduced back to 2,4-dimethyl-3-hydroxypyridine.

    Substitution: The hydroxyl and N-oxide groups can participate in substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of higher oxidation state derivatives.

    Reduction: Formation of 2,4-dimethyl-3-hydroxypyridine.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-oxidopyridin-1-ium-3-ol involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can act as both an electron donor and acceptor, facilitating various biochemical reactions. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyridine Derivatives

A comparative analysis with structurally related pyridine derivatives reveals key differences in substituent effects and functional group interactions (Table 1).

Table 1: Comparison of Substituent Effects in Selected Pyridine Derivatives

Compound Name Substituents Key Functional Groups Likely Reactivity/Solubility Trends
2,4-Dimethyl-1-oxidopyridin-1-ium-3-ol 2-Me, 4-Me, 3-OH, 1-N-oxide N-oxide, hydroxyl High polarity, strong H-bonding
4-Amino-2-iodopyridin-3-ol 2-I, 4-NH₂, 3-OH Amino, hydroxyl, iodo Moderate polarity; NH₂ enhances basicity
3-Iodo-2,5,6-trimethoxypyridin-4-ol 2,5,6-OMe, 3-I, 4-OH Methoxy, hydroxyl, iodo Low H-bonding due to OMe; Iodo enables cross-coupling
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol 5,6-OMe, propargyl alcohol Methoxy, alkyne, hydroxyl Moderate polarity; propargyl enables click chemistry

Key Observations:

  • N-Oxide Influence: The N-oxide group in the target compound increases polarity and may improve aqueous solubility compared to non-oxidized analogs like 4-Amino-2-iodopyridin-3-ol. N-oxides are also more susceptible to reduction reactions .
  • Methyl vs. Methoxy : Methyl groups (electron-donating) may slightly activate the pyridine ring toward electrophilic substitution, whereas methoxy groups (as in 3-Iodo-2,5,6-trimethoxypyridin-4-ol) provide steric bulk and reduce hydrogen-bonding capacity .
  • Hydroxyl Group: The 3-OH group facilitates hydrogen bonding, influencing crystal packing (see Section 3) and solubility.

Hydrogen Bonding and Crystallographic Behavior

The hydroxyl and N-oxide groups in this compound are critical to its supramolecular assembly. Hydrogen-bonding patterns can be analyzed using graph set theory, as described by Bernstein et al. . For example:

  • The 3-OH group may act as both a donor (to N-oxide oxygen) and acceptor (via lone pairs), forming Donor-Acceptor (D-A) motifs.
  • Methoxy groups in analogs like 3-Iodo-2,5,6-trimethoxypyridin-4-ol disrupt such networks, favoring weaker van der Waals interactions .

Crystallographic studies of similar compounds employ refinement tools like SHELXL (), which optimize structural models using least-squares minimization.

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